Cas no 1231-93-2 (Ethynodiol)

Ethynodiol structure
Ethynodiol structure
Product Name:Ethynodiol
CAS No:1231-93-2
MF:C20H28O2
MW:300.435126304626
CID:146667
PubChem ID:14687
Update Time:2025-04-19

Ethynodiol Chemical and Physical Properties

Names and Identifiers

    • 19-Norpregn-4-en-20-yne-3,17-diol,(3b,17a)-
    • (3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
    • Ethynodiol
    • etynodiol
    • Aethynodiolum
    • Ethinodiol
    • Etinodiol
    • Etinodiol [INN-Spanish]
    • Etinodiolo [DCIT]
    • Etynodiol [INN:BAN]
    • Etynodiolum
    • Etynodiolum [INN-Latin]
    • ETYNODIOL [WHO-DD]
    • DTXSID1023025
    • HSDB 7897
    • 19-Nor-17-alpha-pregn-4-en-20-yne-3-beta,17-diol
    • CHEMBL1201406
    • 17alpha-ethynylestr-4-ene-3beta,17beta-diol
    • Q5405158
    • ETYNODIOL [INN]
    • DB13866
    • 19-Norpregn-4-en-20-yne-3,17-diol, (3.beta.,17.alpha.)-
    • CHEBI:50785
    • (3.BETA.,17.BETA.)-17-ETHYNYLESTR-4-ENE-3,17-DIOL
    • Etynodiol (INN)
    • 3.BETA.-HYDROXYLYNESTRENOL
    • ETHYNODIOL [MI]
    • (3beta,17beta)-17-ethynylestr-4-ene-3,17-diol
    • (3beta,17alpha)-19-Norpregn-4-en-20-yne-3,17-diol
    • 17alpha-Ethynyl-estra-4-ene-3beta,17beta-diol
    • 17.ALPHA.-ETHYNYL-4-OESTRENE-3.BETA.,17.BETA.-DIOL
    • 17alpha-Ethynyl-19-norandrost-4-ene-3beta,17beta-diol
    • (3-beta,17-alpha)-19-Norpregn-4-en-20-yne-3,17-diol
    • ESTR-4-ENE-3,17-DIOL, 17-ETHYNYL-, (3.BETA.,17.BETA.)-
    • 3beta-hydroxynorethisterone
    • D07939
    • EINECS 214-971-5
    • Etinodiolo
    • 19-Norpregn-4-en-20-yne-3,17-diol, (3-beta,17-alpha)-
    • 1231-93-2
    • 1ST10468
    • UNII-9E01C36A9S
    • 17-alpha-Ethynyl-19-norandrost-4-ene-3-beta,17-beta-diol
    • SCHEMBL140933
    • 9E01C36A9S
    • MDL: MFCD00271613
    • Inchi: 1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1
    • InChI Key: JYILPERKVHXLNF-QMNUTNMBSA-N
    • SMILES: O[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4=C[C@H](CC[C@@H]4[C@H]3CC[C@@]21C)O

Computed Properties

  • Exact Mass: 300.20904
  • Monoisotopic Mass: 300.20893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.0597 (rough estimate)
  • Melting Point: 212.5°C
  • Boiling Point: 381.66°C (rough estimate)
  • Flash Point: 201.9°C
  • Refractive Index: 1.4800 (estimate)
  • Solubility: Chloroform (Slightly), DMSO (Slightly)
  • PSA: 40.46
  • LogP: 3.28430
  • Vapor Pressure: 0.0±2.3 mmHg at 25°C

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